molecular formula C6H5N3O B137196 4-Amino-1-ethynylpyrimidin-2(1H)-one CAS No. 141299-26-5

4-Amino-1-ethynylpyrimidin-2(1H)-one

Cat. No. B137196
M. Wt: 135.12 g/mol
InChI Key: AVMBMGHZNBGJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-ethynylpyrimidin-2(1H)-one, also known as AEP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. AEP is a pyrimidine derivative that contains an ethynyl group and an amino group, which makes it a valuable building block for the synthesis of various compounds with biological activity.

Mechanism Of Action

The mechanism of action of 4-Amino-1-ethynylpyrimidin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including DNA polymerases, reverse transcriptases, and proteases. 4-Amino-1-ethynylpyrimidin-2(1H)-one is also believed to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential anticancer agent.

Biochemical And Physiological Effects

4-Amino-1-ethynylpyrimidin-2(1H)-one has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of cell cycle arrest and apoptosis, and the inhibition of viral replication. 4-Amino-1-ethynylpyrimidin-2(1H)-one has also been shown to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Amino-1-ethynylpyrimidin-2(1H)-one in lab experiments include its availability, its low cost, and its ease of synthesis. 4-Amino-1-ethynylpyrimidin-2(1H)-one is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. The limitations of using 4-Amino-1-ethynylpyrimidin-2(1H)-one in lab experiments include its potential toxicity, its limited solubility in water, and its potential to react with other compounds in the experimental system.

Future Directions

There are several future directions for the research on 4-Amino-1-ethynylpyrimidin-2(1H)-one, including the synthesis of novel derivatives with improved biological activity, the identification of new drug targets, and the development of new therapeutic agents for the treatment of various diseases. Other future directions include the investigation of the mechanism of action of 4-Amino-1-ethynylpyrimidin-2(1H)-one and the elucidation of its role in various biological processes.

Synthesis Methods

The synthesis of 4-Amino-1-ethynylpyrimidin-2(1H)-one can be achieved through several methods, including the reaction of ethynyl urea with cyanoacetic acid, the reaction of ethynyl urea with ethyl cyanoacetate, and the reaction of ethynyl urea with malononitrile. All of these methods involve the use of suitable reagents and catalysts to facilitate the reaction and yield 4-Amino-1-ethynylpyrimidin-2(1H)-one in good to excellent yields.

Scientific Research Applications

4-Amino-1-ethynylpyrimidin-2(1H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 4-Amino-1-ethynylpyrimidin-2(1H)-one has been used as a building block for the synthesis of various compounds with potential anticancer, antiviral, and antibacterial activity. In biochemistry, 4-Amino-1-ethynylpyrimidin-2(1H)-one has been used as a probe to study the function of various enzymes and proteins, including DNA polymerases, reverse transcriptases, and proteases. In pharmacology, 4-Amino-1-ethynylpyrimidin-2(1H)-one has been used as a tool to study the mechanism of action of various drugs and to identify potential drug targets.

properties

CAS RN

141299-26-5

Product Name

4-Amino-1-ethynylpyrimidin-2(1H)-one

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

4-amino-1-ethynylpyrimidin-2-one

InChI

InChI=1S/C6H5N3O/c1-2-9-4-3-5(7)8-6(9)10/h1,3-4H,(H2,7,8,10)

InChI Key

AVMBMGHZNBGJPI-UHFFFAOYSA-N

SMILES

C#CN1C=CC(=NC1=O)N

Canonical SMILES

C#CN1C=CC(=NC1=O)N

synonyms

2(1H)-Pyrimidinone, 4-amino-1-ethynyl- (9CI)

Origin of Product

United States

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